molecular formula C26H25N3O3S2 B2908527 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-29-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2908527
CAS No.: 683792-29-2
M. Wt: 491.62
InChI Key: IULHYXFTFSVAOU-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfonyl-substituted benzamide. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Coupling with Phenyl Group: The benzothiazole intermediate can be coupled with a phenyl group through a Suzuki or Heck coupling reaction.

    Amidation: The final step involves the formation of the benzamide linkage, typically through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: can be compared with other benzothiazole derivatives, sulfonyl-substituted benzamides, and piperidine-containing compounds.

Uniqueness

The unique combination of the benzothiazole, phenyl, and sulfonyl-benzamide moieties in this compound may confer distinct biological activities and chemical properties, making it a valuable target for research and development.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18-14-16-29(17-15-18)34(31,32)20-12-10-19(11-13-20)25(30)27-22-7-3-2-6-21(22)26-28-23-8-4-5-9-24(23)33-26/h2-13,18H,14-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULHYXFTFSVAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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